5-(2-chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-5-ium
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Overview
Description
5-(2-chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-5-ium is a metabolite of ticlopidine, a thienopyridine-class antiplatelet agent. Ticlopidine is primarily used to reduce the risk of thrombotic strokes and is known for its ability to inhibit platelet aggregation by blocking the adenosine diphosphate (ADP) receptor . This compound, specifically, is one of the major metabolites formed during the metabolism of ticlopidine in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ticlopidine involves several steps, starting from the reaction of 2-chlorobenzyl chloride with thiophene to form 2-chlorobenzylthiophene. This intermediate is then subjected to cyclization with ammonia to yield ticlopidine . The preparation of ticlopidine-M5, as a metabolite, occurs through the metabolic processes in the liver, primarily involving cytochrome P450 enzymes .
Industrial Production Methods
Industrial production of ticlopidine follows the synthetic route mentioned above, with optimization for large-scale production. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ticlopidine undergoes several types of chemical reactions, including:
Reduction: Though less common, reduction reactions can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Typically involves cytochrome P450 enzymes in the presence of NADPH and oxygen.
Reduction: Requires reducing agents such as sodium borohydride or hydrogen gas under catalytic conditions.
Substitution: Utilizes reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from the reactions of ticlopidine include:
- 7-hydroxyticlopidine
- 2-oxoticlopidine
- Ticlopidine N-oxide
- Ticlopidine S-oxide dimer
Scientific Research Applications
5-(2-chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-5-ium has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving the metabolism of thienopyridine-class drugs.
Biology: Investigated for its role in platelet aggregation and its effects on various biological pathways.
Medicine: Studied for its potential therapeutic effects and its role in preventing thrombotic events.
Industry: Utilized in the development of new antiplatelet agents and in the optimization of existing drugs.
Mechanism of Action
5-(2-chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-5-ium exerts its effects by inhibiting the ADP receptor on platelets, thereby preventing the activation of the glycoprotein GPIIb/IIIa complex. This inhibition reduces platelet aggregation and thrombus formation . The active metabolite of ticlopidine, including ticlopidine-M5, binds to the P2Y12 component of the ADP receptor, blocking its function .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: Another thienopyridine-class antiplatelet agent with a similar mechanism of action.
Prasugrel: A more potent thienopyridine derivative with faster onset of action.
Ticagrelor: A non-thienopyridine antiplatelet agent that directly inhibits the P2Y12 receptor.
Uniqueness
5-(2-chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-5-ium is unique in its specific metabolic pathway and the formation of distinct metabolites. Compared to clopidogrel and prasugrel, ticlopidine has a different metabolic profile, leading to the formation of unique metabolites such as ticlopidine-M5 . Additionally, ticlopidine’s use has declined due to its side effects, making its metabolites, including ticlopidine-M5, valuable for research purposes .
Properties
CAS No. |
801319-16-4 |
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Molecular Formula |
C14H13ClNS+ |
Molecular Weight |
262.8 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium |
InChI |
InChI=1S/C14H13ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8,10H,5,7,9H2/q+1 |
InChI Key |
RLTCLQFOWWSHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](=CC2=C1SC=C2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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